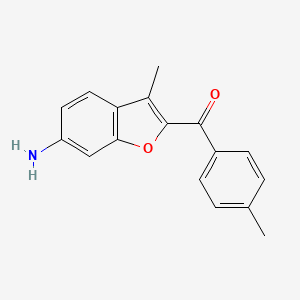![molecular formula C15H20N2O2 B2698455 N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361880-05-7](/img/structure/B2698455.png)
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide, also known as DMAPT, is a synthetic compound that has gained significant attention in the field of cancer research. DMAPT is a derivative of parthenolide, a natural compound found in feverfew, which has been used for centuries to treat various ailments. DMAPT has been shown to have anti-cancer properties in various preclinical studies, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide exerts its anti-cancer effects by targeting various signaling pathways that are dysregulated in cancer cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide also induces the production of reactive oxygen species (ROS), which can cause DNA damage and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to inhibit the angiogenic potential of cancer cells, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has several advantages for laboratory experiments. It is stable under normal laboratory conditions and can be easily synthesized. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to have low toxicity in animal studies, making it a safe candidate for further preclinical studies. However, N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has some limitations, including poor solubility in water and low bioavailability, which can limit its efficacy in vivo.
Direcciones Futuras
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. Future research should focus on improving the bioavailability of N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide and identifying potential combination therapies that can enhance its anti-cancer effects. Additionally, N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of other diseases. Further research is needed to explore the full potential of N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide in various therapeutic areas.
Métodos De Síntesis
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide can be synthesized by reacting parthenolide with dimethylamine and ethyl propiolate. The reaction yields N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide as a yellow oil, which can be purified by column chromatography. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide is stable under normal laboratory conditions and can be stored at room temperature.
Aplicaciones Científicas De Investigación
N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer cells. N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(19)17(6-2)10-14(18)16-13-9-11(3)7-8-12(13)4/h5,7-9H,1,6,10H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKBOBXVAMXIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC(=C1)C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2,5-dimethylphenyl)carbamoyl]methyl}-N-ethylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

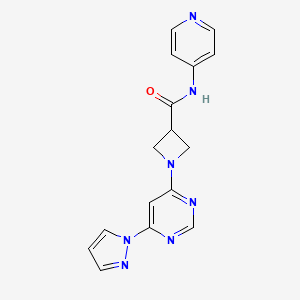
![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)
![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)
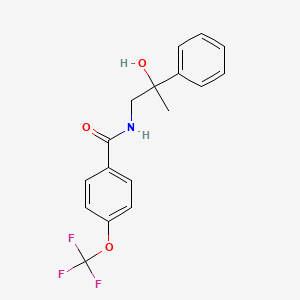
![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2698382.png)
![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)
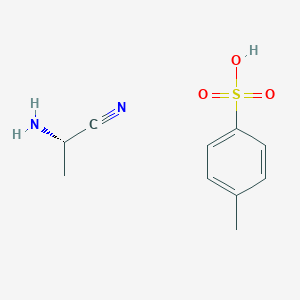
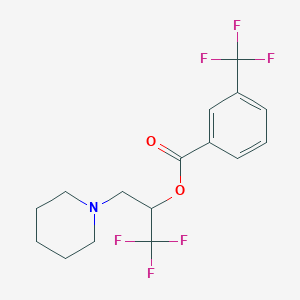
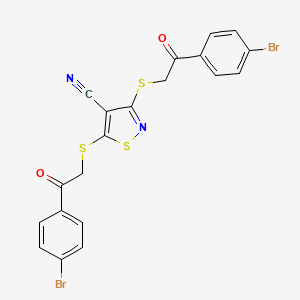
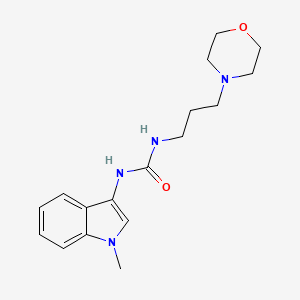
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)
![4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B2698393.png)
